2-Methylundec-1-EN-4-OL
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Overview
Description
2-Methylundec-1-EN-4-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon chain, which also includes a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylundec-1-EN-4-OL can be achieved through several methods. One common approach involves the use of cyclopropane intermediates. For instance, chiral building blocks such as (2R)-2-methylundec-10-en-1-ol can be synthesized using cyclopropane intermediates . This method is particularly useful for creating chiral alcohols with methyl-branched carbon skeletons.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes often utilize advanced techniques such as Grignard cross-coupling reactions, hydroboration-oxidation, and Wacker oxidation . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylundec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methylundec-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methylundec-1-EN-4-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylundec-10-en-1-ol
- 3-Methylheptan-1-ol
- 4-Methyloctan-1-ol
Uniqueness
2-Methylundec-1-EN-4-OL is unique due to its specific structure, which includes both a hydroxyl group and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications .
Properties
CAS No. |
109874-10-4 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methylundec-1-en-4-ol |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h12-13H,2,4-10H2,1,3H3 |
InChI Key |
XRLGKUHVGUENPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(=C)C)O |
Origin of Product |
United States |
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